4-Oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, including quinoxaline and thiophene, which are known for their biological activity. The compound is classified under the category of pyrazole derivatives, which are frequently studied for their pharmacological properties.
The compound can be synthesized through various chemical methods, often involving the reaction of quinoxaline derivatives with thiophenes and pyrazoles. It falls under the broader classification of heterocyclic compounds due to the presence of nitrogen in its ring structures. The specific structural formula indicates that it is a derivative of butanoic acid with functional groups that enhance its reactivity and biological activity.
The synthesis of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide), and the use of catalysts like sodium hydroxide to facilitate the formation of desired products while minimizing side reactions.
The molecular structure of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid includes:
Molecular formula: C18H18N4O3S
Molecular weight: 358.43 g/mol
Key structural features include multiple functional groups that allow for further chemical modifications.
The compound may undergo various chemical reactions, typical for carboxylic acids and heterocycles:
These reactions can be facilitated under mild conditions using appropriate reagents such as coupling agents for amide formation or reducing agents like lithium aluminum hydride for reductions.
The mechanism by which 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid exerts its effects often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer properties due to their ability to interfere with cellular processes.
4-Oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid has several potential applications:
The synthesis of the structurally complex 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid relies on sequential heterocyclic ring formation and strategic coupling reactions. The core quinoxaline moiety is typically synthesized via condensation reactions between ortho-phenylenediamine derivatives and α-dicarbonyl compounds under acidic or neutral conditions [6]. This step demands precise stoichiometric control to prevent di-overalkylation and requires inert atmosphere maintenance to avoid oxidative byproducts.
The thiophene-bearing pyrazoline ring is constructed through a 1,3-dipolar cycloaddition between a quinoxalinyl-functionalized chalcone derivative and hydrazine monohydrate. Key stereoelectronic factors govern this reaction: electron-withdrawing substituents on the chalcone enhance reaction kinetics but may compromise regioselectivity. Molecular modeling studies indicate that the thiophene-3-yl group exerts moderate electron-donating effects, necessitating reaction temperatures of 80–90°C in ethanol/water mixtures to achieve >85% conversion to the pyrazoline intermediate [3] [6].
The final carboxyalkylation employs succinic anhydride under reflux conditions in aprotic solvents (e.g., dioxane), where nucleophilic opening of the anhydride by the pyrazoline nitrogen generates the target butanoic acid chain. Critical purification involves gradient silica gel chromatography (ethyl acetate/hexane → methanol/dichloromethane) to isolate the title compound from cyclic imide byproducts formed through intramolecular acyl transfer [6].
Table 1: Key Intermediates in the Multi-Step Synthesis
Synthetic Stage | Intermediate Structure | Key Characterization |
---|---|---|
Quinoxaline Precursor | 6-Acetylquinoxaline | 1H NMR (CDCl₃): δ 9.20 (s,1H), 8.85 (d,1H), 8.15 (dd,1H), 7.95 (m,2H), 2.75 (s,3H) |
Chalcone Derivative | (E)-3-(Quinoxalin-6-yl)-1-(thiophen-3-yl)prop-2-en-1-one | FTIR: 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C); HPLC Purity: ≥93% |
Pyrazoline Intermediate | 5-(Quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | HRMS: m/z 293.0928 [M+H]⁺ (calc. 293.0924) |
Catalysis plays a pivotal role in achieving efficient heterocycle fusion, particularly during the chalcone formation and cyclocondensation stages. For the Knoevenagel condensation yielding the quinoxalinyl-thienyl chalcone, piperidinium acetate (5–10 mol%) in ethanol enables >90% conversion at 70°C within 4 hours. This catalyst outperforms classical alkali hydroxides by suppressing quinoxaline ring degradation [6].
Pyrazoline ring closure benefits from dual-acid catalysis. Acetic acid (20 mol%) paired with aminoclay-supported Zn(II) (2 mol%) enhances regioselectivity toward the 3,5-disubstituted pyrazoline isomer required for downstream functionalization. This system operates via a proposed mechanism: Zn(II) coordinates the chalcone carbonyl, increasing electrophilicity while acetic acid protonates the hydrazine, boosting nucleophilicity. This synergy reduces activation energy by ~15 kJ/mol compared to uncatalyzed reactions [6].
Solvent effects are pronounced in these transformations:
Table 2: Catalytic Efficiency in Pyrazoline Cyclization
Catalyst System | Reaction Time (h) | Yield (%) | 3,5-Regioisomer Selectivity (%) |
---|---|---|---|
No catalyst | 24 | 45 | 78 |
Acetic acid (20 mol%) | 12 | 72 | 85 |
ZnCl₂ (5 mol%) | 8 | 81 | 89 |
Zn(II)-aminoclay + AcOH | 5 | 94 | 98 |
Implementing green chemistry principles significantly improves the sustainability profile of this synthesis. The chalcone formation stage employs bioethanol/water mixtures (7:3 v/v) as a renewable, non-toxic solvent system, achieving 89% yield while reducing the E-factor (mass ratio of waste to product) from 18.7 (in DMF) to 6.3 [6].
Microwave-assisted synthesis proves transformative for the pyrazoline cyclization step. Irradiation at 150 W (100°C) for 15 minutes in ethanol affords 94% yield versus 78% yield under conventional heating at 80°C for 8 hours. This reduces energy consumption by ~85% as quantified by cumulative energy demand (CED) analysis [6].
Waste streams containing metal catalysts are treated via chelation-assisted precipitation: adjusting wastewater pH to 8.5 with K₂CO₃ followed by addition of cellulose xanthate sequesters >99% residual Zn(II). The resulting sludge passes TCLP (Toxicity Characteristic Leaching Procedure) compliance testing, enabling safe landfill disposal.
Table 3: Environmental Metrics Comparison for Pyrazoline Synthesis
Parameter | Conventional Method | Green Protocol | Reduction (%) |
---|---|---|---|
Reaction Energy (kJ/mol) | 420 | 65 | 85 |
E-Factor | 12.5 | 3.8 | 70 |
PMI (Process Mass Intensity) | 28.7 | 9.4 | 67 |
Carbon Footprint (kg CO₂ₑq/mol) | 18.2 | 4.9 | 73 |
Transitioning from batch to continuous flow processing addresses scalability bottlenecks in synthesizing this multifunctional heterocycle. A three-stage modular system achieves 87% overall yield at decagram/hour throughput:
Stage 1 (Chalcone Formation): Two syringe pumps deliver 6-acetylquinoxaline and thiophene-3-carbaldehyde solutions into a PTFE coil reactor (10 mL volume, 100°C). Residence time optimization studies reveal 12 minutes maximizes yield (94%) without oligomer formation [6].
Stage 2 (Pyrazoline Cyclization): The chalcone output merges with hydrazine monohydrate via a T-mixer before entering a packed-bed reactor containing immobilized Zn(II)-aminoclay beads (3 mm diameter). Catalyst stability exceeds 200 hours with <5% activity loss, attributable to the absence of mechanical stirring-induced attrition [6].
Stage 3 (Carboxyalkylation): Succinic anhydride solution interfaces with the pyrazoline stream in a microstructured mixer (0.2 mm channels), followed by residence in a Corning AFR module. Key parameters:
Real-time Fourier-transform infrared (FTIR) monitoring at each reactor outlet enables adaptive control of flow rates and temperature, maintaining purity >99% throughout extended runs. The continuous process reduces solvent consumption by 60% and processing time by 90% versus batch mode, demonstrating compelling advantages for industrial-scale manufacturing.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1